3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine
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Overview
Description
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine is a complex organic compound that features a fluorosulfonyloxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available starting materialsThis method is efficient and allows for the incorporation of the fluorosulfonyloxy group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorosulfonyloxy group.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds with similar sulfonyl fluoride groups, such as trifluoromethanesulfonyl fluoride, share some reactivity patterns.
Pyridine Derivatives: Other pyridine-based compounds with different substituents can exhibit similar chemical behavior.
Uniqueness
The presence of the fluorosulfonyloxy group, in particular, sets it apart from other pyridine derivatives .
Properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9-12(20-2)4-3-5-16(9)13(17)10-6-11(8-15-7-10)21-22(14,18)19/h6-9,12H,3-5H2,1-2H3/t9-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKANGOXVCPDMF-BXKDBHETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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